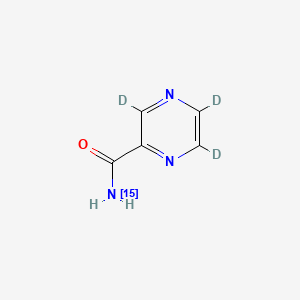

Pyrazinamide-15N,d3

Description

Significance of Stable Isotope Labeling in Modern Scientific Research

Stable isotope labeling has become an indispensable tool in scientific research, offering a safe and precise method to investigate biological processes without the risks associated with radioactive isotopes. diagnosticsworldnews.commetsol.com By incorporating non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), scientists can track the movement and transformation of molecules through intricate biochemical pathways. metsol.comsymeres.com This technique is pivotal in fields such as metabolism research, quantitative proteomics, and drug development, enabling the direct measurement of biosynthesis, degradation, and nutrient distribution. silantes.comdiagnosticsworldnews.com The combination of stable isotope labeling with high-resolution analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has significantly advanced scientific understanding by allowing for the precise localization and quantification of biomolecules. diagnosticsworldnews.com

Deuterium (D or ²H), a stable isotope of hydrogen, and Nitrogen-15 (¹⁵N), a stable isotope of nitrogen, are cornerstones of modern biochemical and pharmacological research. symeres.comsci-hub.se Their utility stems from their unique physical properties and the fact that hydrogen and nitrogen are fundamental components of biological molecules.

Deuterium (d): The substitution of hydrogen with deuterium creates a heavier, yet chemically similar, molecule. sci-hub.se This mass difference is exploited in several ways. In drug metabolism and pharmacokinetic (DMPK) studies, deuterium labeling can alter metabolic pathways, sometimes leading to reduced clearance rates and extended drug half-lives. symeres.com This "kinetic isotope effect" is also a powerful tool for elucidating reaction mechanisms. symeres.comsci-hub.se

Nitrogen-15 (¹⁵N): As a key element in amino acids, peptides, and nucleic acids, ¹⁵N is widely used as a tracer to study the synthesis, structure, and metabolism of proteins and DNA. wikipedia.org In quantitative proteomics, ¹⁵N labeling allows for the precise measurement of protein abundance and turnover. creative-proteomics.comnih.gov In NMR spectroscopy, the incorporation of ¹⁵N enhances structural resolution, facilitating detailed characterization of biomolecules and their interactions. symeres.comsilantes.com

Table 1: Properties of Key Stable Isotopes

| Isotope | Natural Abundance (%) | Characteristics | Common Applications |

|---|---|---|---|

| Deuterium (²H or d) | 0.015 | Heavier than protium (B1232500) (¹H), can alter reaction rates (Kinetic Isotope Effect). | DMPK studies, mechanistic research, metabolic pathway tracing. symeres.comsci-hub.se |

| Nitrogen-15 (¹⁵N) | 0.366 | Heavier than ¹⁴N, NMR-active nucleus. | Proteomics, metabolomics, NMR structural studies, tracing nitrogen-containing compounds. symeres.com |

Stable isotope-labeled compounds serve two primary functions in analytical science: as tracers and as internal standards.

Tracers: As tracers, these labeled molecules allow scientists to follow the fate of a compound within a biological system. silantes.comsilantes.com For instance, by introducing a ¹⁵N-labeled amino acid, researchers can track its incorporation into newly synthesized proteins, providing insights into protein metabolism and cellular dynamics. This approach is non-invasive and safe for human studies, offering a direct window into metabolic processes in vivo. diagnosticsworldnews.com

Internal Standards: In quantitative analysis, particularly in chromatography coupled with mass spectrometry (LC-MS), stable isotope-labeled compounds are considered the gold standard for use as internal standards. diagnosticsworldnews.comacanthusresearch.com An ideal internal standard behaves identically to the analyte (the substance being measured) during sample preparation and analysis but is distinguishable by the detector due to its higher mass. lgcstandards.com By adding a known quantity of a labeled standard (like Pyrazinamide-15N,d3) to a sample containing the unlabeled analyte (Pyrazinamide), any sample loss or variation in instrument response can be accurately corrected for, leading to highly precise and reproducible quantification. acanthusresearch.com

Role of Deuterium (d) and Nitrogen-15 (15N) Isotopes in Chemical and Biological Investigations

Overview of Pyrazinamide (B1679903) as a Prodrug in Antimycobacterial Chemotherapy

Pyrazinamide (PZA) is a critical first-line medication used in combination with other drugs to treat tuberculosis (TB), a disease caused by the bacterium Mycobacterium tuberculosis. wikipedia.orgnih.gov Its inclusion in treatment regimens was revolutionary, as it significantly shortens the duration of therapy required to cure the infection. acs.orgresearchgate.net

PZA is a prodrug, meaning it is administered in an inactive form and must be converted into its active form to exert its therapeutic effect. wikipedia.orgnih.gov This bioactivation occurs within the M. tuberculosis bacillus. The bacterial enzyme pyrazinamidase (encoded by the pncA gene) hydrolyzes PZA into its active metabolite, pyrazinoic acid (POA). nih.govoup.com POA is particularly effective against semi-dormant or non-replicating mycobacteria residing in the acidic environments of caseous granulomas, a niche where other antibiotics are less effective. researchgate.netoup.comasm.org The acidic conditions facilitate the protonation of POA, allowing it to accumulate within the bacillus, disrupt membrane transport and energetics, and inhibit vital functions like fatty acid synthesis. oup.comdrugbank.comdroracle.ai Resistance to PZA is most commonly caused by mutations in the pncA gene, which prevent the conversion of PZA to POA. asm.orgasm.org

Rationale for the Synthesis and Application of this compound in Advanced Research

The synthesis of this compound, a version of the drug labeled with both nitrogen-15 and three deuterium atoms, is driven by the need for a highly accurate tool in advanced research, primarily in pharmacokinetics and drug metabolism studies. chembk.combiosynth.com

The rationale is to create an ideal internal standard for quantitative bioanalysis using mass spectrometry. acanthusresearch.comchembk.com When researchers need to measure the exact concentration of Pyrazinamide in biological samples (like blood plasma or tissue), they add a precise amount of this compound to the sample. During LC-MS analysis, the labeled and unlabeled compounds co-elute (they travel through the chromatography system at the same rate) but are easily distinguished by the mass spectrometer due to the mass difference (M+4). sigmaaldrich.com This co-elution ensures that any analytical variability affects both the analyte and the standard equally, allowing for precise and accurate quantification of the parent drug. acanthusresearch.com

The use of this labeled compound is crucial for:

Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of Pyrazinamide. symeres.comchembk.com

Drug Metabolism Research: Investigating the metabolic pathways of Pyrazinamide and identifying its various metabolites. chembk.com

Bioequivalence Studies: Comparing different formulations of the drug.

Therapeutic Drug Monitoring: Ensuring that patients achieve therapeutic concentrations of the drug, which can be highly variable between individuals. nih.gov

Table 2: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1246817-81-1 | chemicalbook.comnih.gov |

| Molecular Formula | C₅D₃H₂¹⁵NN₂O | sigmaaldrich.com |

| Molecular Weight | ~127.12 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Pale Yellow Solid / Crystals | sigmaaldrich.comchemicalbook.com |

| Storage Temperature | -20°C | sigmaaldrich.comchemicalbook.com |

| Primary Use | Internal standard for pharmacokinetic and metabolic studies. | chembk.combiosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trideuteriopyrazine-2-(15N)carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEHBUMCGVEMRF-GTNCALAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=N1)[2H])C(=O)[15NH2])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676121 | |

| Record name | (~2~H_3_)Pyrazine-2-(~15~N)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-81-1 | |

| Record name | (~2~H_3_)Pyrazine-2-(~15~N)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Enrichment of Pyrazinamide 15n,d3

Strategies for Deuterium (B1214612) Incorporation (d3) into the Pyrazine (B50134) Ring System

The introduction of deuterium atoms onto the pyrazine ring is a key step in the synthesis of Pyrazinamide-15N,d3. Various methods have been developed for the deuteration of N-heteroarenes, often employing base-catalyzed hydrogen isotope exchange (HIE).

One common strategy involves the use of a strong base such as potassium tert-butoxide (KOtBu) in a deuterated solvent like dimethyl sulfoxide-d6 (DMSO-d6). rsc.orgd-nb.info This method has been shown to be effective for incorporating deuterium into the aromatic ring of pyridines and related heterocycles. rsc.org The regioselectivity of the deuterium exchange can be influenced by the directing effects of substituents on the pyridine (B92270) ring. rsc.org For instance, in some cases, deuterium atoms are incorporated at the 2-, 3-, and 4-positions of the pyridine ring. rsc.org

Another approach utilizes a milder base system, such as potassium carbonate (K2CO3) in combination with a crown ether like 18-crown-6, using a mixture of deuterium oxide (D2O) and DMSO-d6 as the solvent. rsc.orgosti.gov This system has demonstrated high site-selectivity, for example, promoting deuteration exclusively at the 4-position of certain pyridine derivatives. rsc.org The choice of base is critical, as stronger bases like KOtBu can sometimes lead to undesired side reactions. rsc.org

Catalytic deuteration using platinum or palladium catalysts in the presence of deuterium oxide (D₂O) is another established method for selectively replacing hydrogen atoms on the pyrazine ring. vulcanchem.com The specific conditions of these reactions, including catalyst choice, solvent, and temperature, are optimized to achieve the desired level of deuterium incorporation at specific positions. rsc.orgd-nb.info The molecular formula for Pyrazinamide-d3 is C₅H₂D₃N₂O. vulcanchem.com

Approaches for Nitrogen-15 (B135050) (15N) Labeling of the Carboxamide Moiety

The incorporation of the Nitrogen-15 isotope into the carboxamide group of pyrazinamide (B1679903) is typically achieved through chemical synthesis using a 15N-labeled precursor. A common method involves the amidation of a pyrazinecarboxylic acid derivative with a 15N-labeled ammonia (B1221849) source, such as ¹⁵NH₄Cl. acs.orgnih.gov This reaction introduces the heavy nitrogen isotope into the amide functionality of the molecule.

The synthesis often starts with pyrazinecarboxylic acid, which is activated to facilitate the subsequent amidation reaction. nih.gov The use of ¹⁵NH₄Cl as a readily available and cost-effective source of the 15N label makes this a widely used strategy. acs.orgnih.gov The efficiency of the 15N incorporation is crucial for the final isotopic purity of the product.

Reaction Pathways and Synthetic Route Optimization for this compound

Synthetic route optimization is a critical aspect of producing isotopically labeled compounds efficiently and cost-effectively. gd3services.comarxiv.org Key considerations in optimizing the synthetic route for this compound include:

Maximizing reaction yields: Each step in the synthesis is carefully optimized to ensure the highest possible conversion of starting material to product. gd3services.comcambrex.com

Controlling impurity formation: The reaction conditions are designed to minimize the formation of byproducts, which simplifies the purification process. cambrex.com

Scalability: The chosen synthetic route must be amenable to scaling up for the production of larger quantities of the final product. cambrex.com

Advanced techniques, such as microwave-assisted synthesis, have been explored to enhance reaction efficiency and improve isotopic purity. vulcanchem.com Algorithmic frameworks are also being developed to aid in the selection of optimal synthetic routes by balancing factors like cost and utility. arxiv.org

Purification Techniques for Labeled Pyrazinamide Analogues

After the synthesis of this compound, purification is essential to remove any unreacted starting materials, byproducts, and other impurities. The goal is to obtain the labeled compound with a high degree of chemical and isotopic purity. cambrex.com

Common purification techniques employed in the production of isotopically labeled compounds include:

Recrystallization: This technique is used to purify solid compounds based on differences in solubility. The crude product is dissolved in a suitable solvent and then allowed to crystallize, leaving impurities behind in the solution. acs.org

Chromatography: Techniques like high-performance liquid chromatography (HPLC) are powerful tools for separating the desired labeled compound from impurities. lgcstandards.com While often used in analysis, for larger scale purification, eliminating or minimizing silica (B1680970) gel chromatography is a goal in process optimization to improve scalability. gd3services.comcambrex.com

The choice of purification method depends on the specific properties of the compound and the nature of the impurities present. Often, a combination of techniques is used to achieve the desired level of purity. googleapis.comgoogleapis.com

Analytical Validation of Isotopic Purity and Enrichment

To ensure the quality and reliability of this compound for its intended applications, rigorous analytical validation is required. This process confirms the chemical identity of the compound and quantifies the level of isotopic enrichment.

Determination of Deuterium Atom Percent Enrichment

The deuterium atom percent enrichment is a measure of the percentage of hydrogen atoms at specific positions in the molecule that have been replaced by deuterium. This is typically determined using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

¹H NMR Spectroscopy: The absence or reduction of proton signals at the labeled positions in the ¹H NMR spectrum provides direct evidence of deuterium incorporation. vulcanchem.comd-nb.info The degree of enrichment can be calculated by comparing the integration of the remaining proton signals to a reference signal. d-nb.info

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the labeled compound, confirming the presence of deuterium atoms. vulcanchem.com

The isotopic purity for the deuterium label in commercially available this compound is often specified to be high, for instance, with a deuterium enrichment of no less than about 1%. chembk.comgoogleapis.com

Assessment of Nitrogen-15 Atom Percent Enrichment

The assessment of Nitrogen-15 (15N) atom percent enrichment quantifies the percentage of nitrogen atoms in the carboxamide group that are the 15N isotope.

Mass Spectrometry: As with deuterium, mass spectrometry is a primary tool for determining 15N enrichment. The molecular ion peak in the mass spectrum will be shifted by one mass unit for each 15N atom incorporated. vulcanchem.com

¹³C NMR Spectroscopy: The presence of the ¹⁵N isotope can cause observable isotopic shifts in the ¹³C NMR spectrum, which can be used to confirm its incorporation. vulcanchem.com

For this compound used in quantitative bioanalytical assays, the isotopic purity is typically very high, often exceeding 98% for both deuterium and Nitrogen-15. chembk.comnih.govmdpi.com

Table of Isotopic Enrichment Data

| Isotope | Method of Determination | Typical Enrichment |

| Deuterium (d3) | ¹H NMR, Mass Spectrometry | >98% |

| Nitrogen-15 (15N) | Mass Spectrometry, ¹³C NMR | >98% |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Confirmation

NMR spectroscopy is the cornerstone for verifying the presence, position, and integrity of isotopic labels within Pyrazinamide-15N,d3. By analyzing chemical shifts, coupling patterns, and signal intensities, researchers can confirm the molecular structure and the specific sites of deuteration and ¹⁵N enrichment.

Deuterium (B1214612) (²H) has a nuclear spin of I=1, which differs from the proton's (¹H) I=1/2. In ¹H NMR spectroscopy, the replacement of hydrogen atoms with deuterium leads to the disappearance or significant reduction in the intensity of signals corresponding to the deuterated positions lgcstandards.comredalyc.org. For this compound, the "d3" designation signifies three deuterium atoms. The absence of signals expected for these protons in the ¹H NMR spectrum, when compared to unlabeled pyrazinamide (B1679903), is a direct indicator of deuteration. For example, if the amide protons (-NH₂) are deuterated, their characteristic signals will be absent. A Certificate of Analysis for this compound indicates a high degree of deuteration, with normalized intensity for d4 at 95.44%, suggesting efficient labeling lgcstandards.com.

¹³C NMR spectroscopy provides insights into the carbon framework. The presence of deuterium bonded to carbon (C-D) results in greatly reduced or absent ¹³C-¹H coupling constants for those specific carbon atoms. This is due to the significantly smaller ¹³C-¹H coupling constant compared to ¹³C-¹H coupling. Furthermore, deuterium can induce secondary isotope effects , causing subtle but detectable shifts in the ¹³C chemical shifts of adjacent carbon atoms. These shifts can help pinpoint the exact location of the deuterium labels by comparing the spectrum of this compound with that of the unlabeled compound redalyc.org.

The incorporation of ¹⁵N (natural abundance ~0.37%) is crucial for understanding the nitrogen environments. Due to its low gyromagnetic ratio and natural abundance, ¹⁵N NMR is typically less sensitive, necessitating isotopic enrichment (e.g., to 98 atom % ¹⁵N) for effective analysis sigmaaldrich.commdpi.com.

Directly detected ¹⁵N NMR involves observing the ¹⁵N nucleus directly. This technique yields the chemical shift of the ¹⁵N nucleus, which is highly sensitive to its electronic and bonding environment. For this compound, this method confirms the chemical shift of the labeled nitrogen atom(s), providing information about their electronic state and connectivity. For instance, ring nitrogens and amide nitrogens exhibit distinct chemical shift ranges. The LGC Standards Certificate of Analysis confirms that the ¹⁵N NMR spectrum "Conforms to Structure" lgcstandards.com.

Indirect detection methods, such as ¹H, ¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) , are invaluable for establishing ¹H-¹⁵N connectivity across two or three bonds. This is particularly useful for confirming the placement of the ¹⁵N label relative to specific protons, especially when direct detection is challenging sigmaaldrich.com. In this compound, ¹H, ¹⁵N HMBC can verify that the ¹⁵N atom is indeed part of the pyrazinamide structure by observing correlations to nearby protons. For example, correlations from amide protons to a ¹⁵N-labeled amide nitrogen would confirm its position sigmaaldrich.comnih.govnih.gov.

Two-dimensional (2D) NMR techniques, including HMBC , HSQC (Heteronuclear Single Quantum Correlation), and COSY (Correlation Spectroscopy), are vital for a complete structural assignment and the confirmation of isotopic labeling.

COSY establishes ¹H-¹H couplings, mapping proton spin systems.

HSQC correlates directly bonded ¹H and ¹³C nuclei, assigning proton signals to their respective carbons.

HMBC establishes correlations between protons and carbons separated by two or three bonds, crucial for assembling the molecular skeleton and confirming label placement nih.govnih.govresearchgate.net.

For this compound, HMBC is instrumental in confirming the connectivity between deuterated positions and the rest of the molecule, as well as the precise location of the ¹⁵N label. For instance, HMBC can reveal correlations from amide protons to the carbonyl carbon and the ¹⁵N-labeled amide nitrogen, thereby confirming the labeling. Similarly, correlations from ring protons to ring carbons and any ¹⁵N-labeled ring nitrogen would provide definitive structural proof. These 2D experiments, when analyzed in conjunction with 1D spectra, allow for the unambiguous assignment of all signals and the confirmation of the isotopic labeling pattern.

Compound List

this compound

References lgcstandards.com LGC Standards. Certificate of Analysis: this compound. redalyc.org Navale, V. D., Borade, B. R., Krishna, G. R., Vamkudoth, K. R., & Kontham, R. (2023). Metabolites from Lactococcus lactis subsp. lactis: Isolation, Structure Elucidation, and Antimicrobial Activity. ACS Omega, 8(40), 36628-36635. biorxiv.org (2025). A Chlorinated Diketopiperazine Antibiotic Targets Mycobacterium Tuberculosis DNA Gyrase. bioRxiv. Benchchem. Pyrazine-d4. acs.org Navale, V. D., Borade, B. R., Krishna, G. R., Vamkudoth, K. R., & Kontham, R. (2023). Metabolites from Lactococcus lactis subsp. lactis: Isolation, Structure Elucidation, and Antimicrobial Activity. ACS Omega, 8(40), 36628-36635. researchgate.net (2023). T1 values and hyperpolarization levels of deuterated pyrazinamide derivatives. arXiv preprint arXiv:2307.09458. researchgate.net ResearchGate. 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16. nih.gov Navale, V. D., Borade, B. R., Krishna, G. R., Vamkudoth, K. R., & Kontham, R. (2023). Metabolites from Lactococcus lactis subsp. lactis: Isolation, Structure Elucidation, and Antimicrobial Activity. ACS Omega, 8(40), 36628-36635. nih.gov PubChem. Pyrazinamide. sigmaaldrich.com Sigma-Aldrich. Pyrazine-d3-carboxamide-15N. researchgate.net ResearchGate. (A) Important HMBC correlations, and (B) important NOESY and COSY correlations of 2. nih.gov PubMed. Metabolites from Lactococcus lactis subsp. lactis: Isolation, Structure Elucidation, and Antimicrobial Activity. nih.gov Holzer, W., Eller, G. A., Datterl, B., & Habicht, D. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(7), 617-624. stanford.edu Stanford University. Notes on NMR Solvents. researchgate.net ResearchGate. Multiple Intramolecular Hydrogen Bonding in Large Biomolecules: DFT Calculations and Deuterium Isotope Effects on 13C Chemical S. researchgate.net ResearchGate. 1 H, 13 C and 15 N NMR chemical shifts of 3-substituted. duke.edu DukeSpace. 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. dost.gov.ph Philippine Journal of Science. Synthesis and Characterization of Pyrazinamide Analogs of Acetylsalicylic Acid and Salicylic Acid. mdpi.com MDPI. NMR as a “Gold Standard” Method in Drug Design and Discovery. acdlabs.com ACD/Labs. Exchangeable Protons in NMR—Friend or Foe? jconsortium.com JConsort: Consortium of Research Journals. SYNTHESIS CHARECTERIZATION OF PYRAZINEAMIDE AND ITS ACETYLCOLINESTERASE INIHIBITION ASSAY. sigmaaldrich.com Sigma-Aldrich. applications of quantitative d-nmr in analysis of deuterium enriched compounds. researchgate.net ResearchGate. Synthesis and spectroscopic studies of pyrazinamide metal complexes. researchgate.net ResearchGate. (PDF) 15N NMR Spectroscopy in Structural Analysis. acs.org ACS Publications. Vibrational Spectroscopic Investigation into Novel Ternary Eutectic Formed between Pyrazinamide, Fumaric Acid, and Isoniazid. pharmaffiliates.com Pharmaffiliates. 1794791-32-4| Chemical Name : Pyrazinecarboxylic Acid-d3. researchgate.net King Saud University. Synthesis, characterization and spectroscopic studies of pyrazinamide metal complexes.

15N NMR Spectroscopy for Nitrogen Atom Characterization and Connectivity

Directly Detected 15N NMR Techniques

Mass Spectrometry (MS) for Molecular Weight Verification and Isotopic Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and confirming the isotopic composition of labeled compounds. By analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments, detailed structural information can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationnih.govresearchgate.netsigmaaldrich.comniscpr.res.in

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of elemental composition. For this compound, HRMS is used to confirm its precise molecular weight and verify the incorporation of the specified isotopes.

The compound this compound is characterized by the empirical formula C₅H₂D₃N₂¹⁵NO lgcstandards.comvivanls.com. Based on the precise isotopic masses of its constituent atoms, the calculated exact mass for this compound is approximately 127.05912 Da nih.gov. This value is crucial for confirming the presence and correct placement of the deuterium (d3) and the ¹⁵N label, distinguishing it from the unlabeled pyrazinamide (molecular weight 123.11 g/mol ). The monoisotopic mass, which refers to the mass of the molecule containing the most abundant isotopes of each element, is also determined to be 127.059126923 Da nih.gov. This high precision allows for differentiation from isobaric species and confirms the expected isotopic enrichment.

Table 3.2.1.1: Exact Mass Determination of this compound

| Parameter | Value (Da) | Reference |

| Empirical Formula | C₅H₂D₃N₂¹⁵NO | lgcstandards.comvivanls.com |

| Molecular Weight | 127.12 | sigmaaldrich.comlgcstandards.com |

| Exact Mass | 127.059126923 | nih.gov |

| Monoisotopic Mass | 127.059126923 | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysisresearchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected precursor ions and the analysis of the resulting product ions. This technique provides structural insights by revealing characteristic fragmentation patterns. For this compound, MS/MS helps to confirm the location of the isotopic labels by observing how fragmentation pathways are altered compared to unlabeled pyrazinamide.

In the MS/MS analysis of pyrazinamide, a common fragmentation pathway involves the separation of the aromatic ring from the amide group, typically yielding a transition from m/z 124.0 to 81.0 mdpi.comresearchgate.net. For the isotopically labeled this compound, the precursor ion mass is shifted due to the incorporated deuterium and ¹⁵N isotopes. Specifically, the precursor ion for PZA-D3 is reported as 126.9 m/z, with a characteristic fragment ion at 82.1 m/z japsonline.com. This mass shift of approximately +3 Da in the precursor ion compared to unlabeled pyrazinamide (123.9 m/z) is consistent with the incorporation of three deuterium atoms. The ¹⁵N labeling would also contribute to a mass shift, typically around +1 Da for each ¹⁴N replaced by ¹⁵N, further influencing the mass of fragment ions and their patterns. Analyzing these shifts in fragmentation patterns provides definitive evidence for the successful labeling and can help elucidate the specific sites of isotopic substitution.

Table 3.2.2.1: Characteristic MS/MS Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Description | Reference |

| Pyrazinamide (PZA) | 124.0 | 81.0 | Aromatic ring separation from amide group | mdpi.comresearchgate.net |

| Pyrazinamide-D3 (PZA-D3) | 126.9 | 82.1 | Shifted precursor due to deuteration, aromatic ring fragment | japsonline.com |

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Fingerprintingacs.org

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a unique molecular fingerprint based on the vibrational modes of a molecule. These techniques are sensitive to changes in bond strengths and masses, making them ideal for studying the effects of isotopic substitution.

Analysis of Vibrational Modes Influenced by Deuteration and 15N Labelingacs.org

The substitution of hydrogen atoms with deuterium (H → D) and nitrogen-14 with nitrogen-15 (B135050) (¹⁴N → ¹⁵N) significantly impacts the vibrational frequencies of a molecule. Deuteration, due to the increased reduced mass of the C-D or N-D bonds compared to C-H or N-H bonds, typically results in a red shift (lower frequency) of the corresponding stretching and bending vibrational modes chemrxiv.org. For instance, C-D stretching vibrations appear at lower wavenumbers than C-H stretching vibrations. Similarly, ¹⁵N substitution can cause observable shifts in vibrational frequencies, particularly in modes where the nitrogen atom plays a significant role in the vibration acs.orgnih.gov.

For pyrazinamide, characteristic vibrational bands include N-H stretching modes (around 3288-3410 cm⁻¹), C=O stretching (carbonyl group, around 1700 cm⁻¹), ring C-C stretching vibrations (around 1460-1530 cm⁻¹), and C-N stretching vibrations (around 1023-1034 cm⁻¹) niscpr.res.inresearchgate.net. The incorporation of deuterium at specific positions on the pyrazine (B50134) ring or amide group would lead to shifts in these and other vibrational modes. For example, if the amide NH₂ group is deuterated to ND₂, the N-H stretching bands would be replaced by N-D stretching bands at lower frequencies. Likewise, ¹⁵N substitution in the pyrazine ring or amide nitrogen would influence the frequencies of C-N stretching and ring deformation modes. Studies combining ¹³C and ¹⁵N labeling in bacterial systems have shown spectral shifts in amide I bands (C=O stretching) upon isotope incorporation, illustrating the principle of isotopic influence on vibrational spectra mdpi.com.

Table 3.3.1.1: Characteristic Vibrational Bands of Pyrazinamide and Expected Isotopic Effects

| Vibrational Mode | Unlabeled Pyrazinamide (cm⁻¹) | Expected Effect of Deuteration (d3) | Expected Effect of ¹⁵N Labeling | Reference |

| N-H Stretching (Amide) | ~3288-3410 | Shift to N-D stretch (~2400-2600) | Minor shift | niscpr.res.inresearchgate.net |

| C=O Stretching (Carbonyl) | ~1700 | Minimal shift | Minor shift | niscpr.res.inresearchgate.net |

| Ring C-C Stretching | ~1460-1530 | Moderate shift | Moderate shift | niscpr.res.in |

| C-N Stretching | ~1023-1034 | Moderate shift | Moderate shift | niscpr.res.in |

Normal Coordinate Analysis and Potential Energy Distributionacs.org

Normal Coordinate Analysis (NCA) is a theoretical method used to analyze the vibrational spectra of molecules. It involves calculating the vibrational frequencies and modes based on the molecular structure, atomic masses, and force constants of the chemical bonds. The Wilson's FG matrix method is a common approach for performing NCA niscpr.res.in. Potential Energy Distribution (PED) is a component of NCA that quantifies the contribution of each internal coordinate (e.g., bond stretch, angle bend) to a specific vibrational mode.

For pyrazinamide, NCA has been performed to assign specific vibrational bands to fundamental modes, such as C-C stretching and C-C=N bending niscpr.res.in. The force constants for C-C symmetric and asymmetric stretching vibrations were evaluated, with PED values indicating significant contributions from these modes (e.g., 87% and 66% for C-C stretching) niscpr.res.in. The use of isotopically substituted species, such as ¹⁵N, is crucial for validating these assignments and understanding the vibrational behavior of the labeled molecule acs.orgnih.gov. By comparing the calculated vibrational frequencies and PED for this compound with those of unlabeled pyrazinamide, researchers can confirm the assignment of modes affected by deuteration and ¹⁵N substitution, thereby providing a deeper understanding of the molecular dynamics and confirming the structural integrity of the labeled compound.

Mechanistic and Molecular Level Investigations Utilizing Pyrazinamide 15n,d3

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

The study of kinetic isotope effects (KIEs) provides invaluable insights into the rate-determining steps of chemical reactions and the nature of transition states. By replacing atoms with their heavier isotopes at specific positions in a molecule, researchers can measure changes in reaction rates, which in turn reveal information about bond-breaking and bond-forming events.

Theoretical Framework of Kinetic Isotope Effects

The kinetic isotope effect is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced by one of its heavier isotopes. epfl.ch This effect arises from the differences in the zero-point vibrational energies of bonds involving the different isotopes. epfl.ch A bond to a heavier isotope has a lower zero-point energy, making it more stable and requiring more energy to break. epfl.ch Consequently, reactions involving the cleavage of such bonds are slower, resulting in a "normal" KIE (k_light/k_heavy > 1). Conversely, an "inverse" KIE (k_light/k_heavy < 1) can occur under certain circumstances, such as changes in hybridization at the isotopic position during the reaction. The magnitude of the KIE provides crucial information about the transition state of the rate-determining step. epfl.ch

Application of Deuterium (B1214612) Kinetic Isotope Effects (DKIE) to Probe C-H Bond Transformations

In the context of Pyrazinamide (B1679903), deuterium labeling (creating Pyrazinamide-d3) is instrumental in studying the role of C-H bond transformations. While direct studies on Pyrazinamide-15N,d3 focusing on DKIE for C-H bond transformations are not extensively detailed in the provided results, the principles of DKIE are well-established. epfl.chnih.gov If a C-H bond is broken or formed in the rate-determining step of Pyrazinamide's activation or mechanism of action, a primary DKIE would be expected. Secondary DKIEs can also provide information about changes in the steric or electronic environment of the deuterated position in the transition state. epfl.ch The use of deuterium-labeled compounds as internal standards in pharmacokinetic studies is a common application. medchemexpress.comacs.org

Application of 15N Kinetic Isotope Effects (15N KIE) to Investigate Nitrogen Atom Involvement in Rate-Determining Steps

The incorporation of a ¹⁵N isotope in the pyrazine (B50134) ring or the amide group of Pyrazinamide allows for the investigation of nitrogen's role in the reaction mechanism. If the C-N bond of the amide is cleaved or if the pyrazine nitrogen is involved in a protonation or binding event in the rate-determining step, a ¹⁵N KIE would be observed. nih.govnih.gov For instance, studies on the enzymatic deamination of cytidine (B196190) have utilized ¹⁵N KIE to demonstrate that C-N bond cleavage is part of the rate-determining step. nih.gov Similar principles can be applied to the bioactivation of Pyrazinamide, where the pyrazinamidase enzyme hydrolyzes the amide bond to form pyrazinoic acid. frontiersin.orgresearchgate.net A significant ¹⁵N KIE would provide strong evidence for the involvement of the amide nitrogen in the rate-limiting step of this enzymatic conversion.

Computational Modeling of Transition States to Correlate with Experimental KIE Data

Computational methods, such as Density Functional Theory (DFT), play a crucial role in complementing experimental KIE data. nih.govresearchgate.net By modeling the potential energy surface of the reaction, researchers can calculate theoretical KIEs for various proposed transition state structures. researchgate.net These calculated values can then be compared with the experimentally determined KIEs. A good correlation between the experimental and computational data provides strong support for a particular reaction mechanism and transition state geometry. frontiersin.org Computational studies on Pyrazinamide and its metal complexes have been performed to predict their reactivity and structure-activity relationships, which can be extended to model the transition states involved in its bioactivation. nih.govresearchgate.net

Molecular Mechanism of Action Elucidation Using Labeled Tracers

Isotopically labeled compounds like this compound are invaluable as tracers to follow the metabolic fate and distribution of a drug within a biological system. The distinct mass of the labeled compound allows it to be differentiated from its unlabeled counterpart by mass spectrometry.

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase in Mycobacterium tuberculosis. medchemexpress.comdrugbank.com The use of labeled Pyrazinamide allows for precise quantification of the parent drug and its metabolites in various biological matrices, such as plasma and tissue homogenates. acs.orgresearchgate.net This is critical for understanding the pharmacokinetics of the drug, including its absorption, distribution, metabolism, and excretion.

For example, this compound has been used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately measure the concentrations of Pyrazinamide in plasma and tissue samples from animal models of tuberculosis. acs.org This enables researchers to study the penetration of the drug into different types of tuberculous lesions and correlate drug exposure with antibacterial efficacy. acs.org Furthermore, labeled tracers can help in identifying and quantifying various metabolites of Pyrazinamide, providing a more complete picture of its biotransformation. researchgate.net

Table 1: Applications of Isotopically Labeled Pyrazinamide in Research

| Labeled Compound | Application | Research Focus | Reference |

| This compound | Internal Standard in LC-MS/MS | Pharmacokinetic studies in animal models | acs.org |

| Pyrazinamide-d3 | Labeled Analog | Pharmacokinetic and metabolic profiling | medchemexpress.com |

| Pyrazinamide-¹³C,¹⁵N | Labeled Analog | Tracer for quantitation in drug development | medchemexpress.com |

| [¹⁴C]Pyrazinamide | Radiolabeled Tracer | Uptake and transport studies in M. tuberculosis | nih.gov |

| [¹¹C]Pyrazinamide | PET Tracer | In vivo imaging of drug distribution | nih.gov |

Tracing the Bioconversion of this compound to Pyrazinoic Acid (POA) and Subsequent Metabolites

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), to be effective. wikipedia.org This bioactivation is catalyzed by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene. frontiersin.orgdovepress.com The use of isotopically labeled PZA, such as Pyrazinamide-¹⁵N,d3, has been instrumental in tracing this conversion process. nih.govnih.gov

Studies utilizing [¹⁵N₂, ¹³C₂]-labelled PZA have demonstrated that the isotopic labels, being on the pyrazine ring, are conserved during the conversion to POA. nih.gov This allows for the differentiation and quantification of the prodrug and its active metabolite in various biological matrices. nih.gov For instance, in studies involving macrophage-infected M. tuberculosis, the accumulation of the ¹⁵N label within the bacteria strongly suggests that the primary accumulated form of the drug is POA. nih.gov This is further supported by experiments with Mycobacterium bovis, which lacks a functional pncA gene and shows no significant accumulation of the isotopic label, confirming that PncA-mediated conversion is essential for the drug's accumulation. nih.gov

The metabolic pathway of PZA involves its conversion to POA, which can then be further metabolized. In the liver, POA can be oxidized by xanthine (B1682287) oxidase to 5-hydroxy-pyrazinoic acid (5-OH-PA). nih.gov Alternatively, PZA itself can be oxidized to 5-hydroxy-pyrazinamide (5-OH-PZA) and then hydrolyzed to 5-OH-PA. nih.gov Isotope tracer studies using labeled compounds like this compound are crucial for accurately delineating these metabolic pathways and understanding the pharmacokinetic properties of the drug. chembk.com

Interactive Data Table: Key Research Findings in PZA Bioconversion

| Isotopically Labeled Compound | Key Finding | Reference |

|---|---|---|

| [¹⁵N₂, ¹³C₂]-PZA | The isotopic labels are preserved during the conversion to POA, allowing for tracking of the active metabolite. | nih.gov |

| Pyrazinamide-¹⁵N-D3 | Used as an internal standard for LC/MS-MS analysis to quantify PZA and POA in plasma and tissue samples. | nih.gov |

| ¹¹C-Labeled PZA | Enables in vivo real-time analysis of PZA pharmacokinetics and biodistribution using PET imaging. | nih.gov |

Characterization of Enzyme-Substrate Interactions with Pyrazinamidase and Other Activating Enzymes

The conversion of PZA to POA is a critical step in its mechanism of action, and understanding the interaction between PZA and the activating enzyme, pyrazinamidase (PZase), is paramount. plos.orgresearchgate.net The enzyme, encoded by the pncA gene, hydrolyzes the amide bond of PZA to form POA and ammonia (B1221849). nih.gov Mutations in the pncA gene are a major cause of PZA resistance in M. tuberculosis. wikipedia.orgdovepress.com

Kinetic studies of recombinant PZase have been conducted to determine its catalytic efficiency. nih.gov Parameters such as the Michaelis constant (Kₘ) and the catalytic constant (kcat) provide insights into the enzyme's affinity for PZA and its turnover rate. nih.gov The enzymatic efficiency, calculated as kcat/Kₘ, indicates how effectively PZA is converted to POA. nih.gov Studies on mutant PZase enzymes have shown that alterations in these kinetic parameters can correlate with the level of PZA resistance. nih.gov

The use of isotopically labeled substrates like this compound in these enzymatic assays can provide more precise measurements of reaction kinetics. For example, solvent deuterium kinetic isotope effects have been used to probe the enzymatic mechanism of PncA, revealing an inverse value on kcat which supports the involvement of a thiol group in the catalytic process. scispace.com

Interactive Data Table: Kinetic Parameters of Wild-Type and Mutant Pyrazinamidase

| Enzyme | Kₘ (mM) | kcat (s⁻¹) | Enzymatic Efficiency (kcat/Kₘ) | Reference |

|---|---|---|---|---|

| Wild-Type PZase | Data not specified in provided text | Data not specified in provided text | Data not specified in provided text | nih.gov |

| Mutant PZase (various) | Varied | Varied | Varied | nih.gov |

Investigation of Intracellular Accumulation and Protonation State of Pyrazinoic Acid (POA) in Acidic Environments

The activity of PZA is highly dependent on an acidic environment, a characteristic that has been a long-standing puzzle in tuberculosis research. plos.orgresearchgate.net It is now understood that the acidic conditions found within macrophage phagolysosomes, where M. tuberculosis often resides, are crucial for the drug's efficacy. biorxiv.orgresearchgate.net

The "acidification cycle" model describes how POA, after being synthesized within the mycobacterium, is expelled into the extracellular space. plos.orgresearchgate.net In the acidic extracellular milieu, a portion of the POA becomes protonated (HPOA). plos.org This neutral, protonated form can then readily re-enter the bacterial cell. researchgate.netnih.gov Once inside the neutral cytoplasm, HPOA releases its proton, leading to an accumulation of the charged POA anion and a slight acidification of the cytoplasm. researchgate.net

Studies using radioactively labeled POA have shown that an acidic pH promotes its intracellular accumulation. plos.org The use of isotopically labeled PZA, such as this compound, allows for sensitive detection and quantification of the accumulated POA within the bacterial cells under different pH conditions, providing direct evidence for this pH-dependent accumulation model. nih.gov However, some research suggests that this acidification cycle alone may not fully account for the significant intracellular accumulation of POA, indicating that other mechanisms might be involved. plos.orgresearchgate.net

Identification and Validation of Molecular Targets through Labeled Compound Binding Assays

While the disruption of membrane potential and energy production by POA accumulation is a key aspect of its action, specific molecular targets have also been identified. wikipedia.orgdrugbank.com The use of labeled compounds like this compound and its active form, labeled POA, in binding assays is crucial for identifying and validating these targets.

One of the proposed targets of POA is the ribosomal protein S1 (RpsA). researchgate.net It has been suggested that POA binds to RpsA and inhibits trans-translation, a process essential for rescuing stalled ribosomes. researchgate.net Structural studies have indicated that POA binds to a specific domain of RpsA through hydrogen bonds and hydrophobic interactions. researchgate.net However, there is conflicting evidence, with some studies finding no measurable binding between POA and RpsA, suggesting that RpsA may not be a primary target of PZA. nih.gov The use of isotopically labeled POA in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can help to definitively clarify the nature of this interaction. nih.gov

Another validated target of POA is aspartate decarboxylase (PanD), an enzyme involved in the biosynthesis of coenzyme A. vulcanchem.comuniprot.org POA acts as a competitive inhibitor of PanD. osti.gov Structural studies have revealed that POA binds to the active site of PanD, but the site is not directly accessible, suggesting a conformational change is required for binding. rcsb.org This is consistent with the slow binding kinetics observed for POA. rcsb.org Mutations in the panD gene have been associated with PZA resistance. vulcanchem.com The use of isotopically labeled PZA analogs in binding assays helps to distinguish drug-protein interactions from background noise and validate the role of PanD as a key target. vulcanchem.com

Fatty acid synthase I (FAS I) has also been proposed as a target for PZA. drugbank.comnih.gov It was initially thought that POA directly inhibits FAS I, which is essential for the synthesis of fatty acids required for bacterial growth. wikipedia.org However, subsequent studies using purified mycobacterial FAS I demonstrated that POA does not directly inhibit the enzyme. nih.govdrugbank.comresearchgate.net In contrast, an analog of PZA, 5-chloropyrazinamide, was shown to be a potent inhibitor of FAS I. drugbank.com While PZA itself showed some inhibitory activity, it was significantly weaker than its chloro-analog. drugbank.com These findings suggest that while FAS I may be a target for certain PZA analogs, its role as a primary target for PZA itself is less certain.

Advanced Analytical Applications and Tracer Studies in Biological Research Models

Quantitative Bioanalysis in Complex Biological Matrices using Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for the accurate quantification of drugs in biological samples. nih.gov The use of a stable isotope-labeled internal standard, such as Pyrazinamide-15N,d3, is fundamental to this methodology, ensuring high precision and accuracy by correcting for variations during sample preparation and analysis.

Role of this compound as an Internal Standard in LC-MS/MS Method Development

This compound is the preferred internal standard for the quantification of pyrazinamide (B1679903) in various biological matrices. mdpi.comresearchgate.netasm.orguct.ac.zarug.nl Its chemical properties are nearly identical to the unlabeled pyrazinamide, ensuring it behaves similarly during extraction and chromatographic separation. However, its increased mass, due to the inclusion of 15N and deuterium (B1214612) (d3) atoms, allows it to be distinguished from the endogenous analyte by the mass spectrometer. This co-elution and differential detection enable accurate correction for any analyte loss during sample processing, as well as for variations in the ionization efficiency of the mass spectrometer. mdpi.comresearchgate.netasm.orguct.ac.zarug.nl

Several studies have detailed the development of LC-MS/MS methods for the simultaneous determination of multiple antituberculosis drugs, where this compound was employed as the internal standard for pyrazinamide. mdpi.comresearchgate.netasm.orguct.ac.zarug.nl These methods are crucial for therapeutic drug monitoring and pharmacokinetic research.

Validation of Quantitative Assays for Pyrazinamide and its Metabolites in Research Samples

Validated quantitative assays are essential for reliable bioanalysis. The use of this compound has been integral to the validation of methods for quantifying pyrazinamide in diverse and complex biological matrices, including plasma, tissue homogenates, and breast milk surrogates. mdpi.comasm.orguct.ac.zanih.gov

Plasma: Numerous LC-MS/MS methods have been validated for the quantification of pyrazinamide in human plasma, with calibration curves typically ranging from 0.5 to 100 µg/mL. asm.org These validated methods demonstrate high accuracy and precision, making them suitable for therapeutic drug monitoring and pharmacokinetic studies. researchgate.netuct.ac.za

Tissue Homogenates: While specific data on the validation of pyrazinamide assays in various tissue homogenates using this compound as an internal standard is less prevalent in the provided results, the principles of isotope dilution LC-MS/MS are directly applicable. The methodology allows for accurate quantification of drug distribution in different tissues, which is critical for understanding the drug's efficacy at the site of infection.

Breast Milk Surrogates: A novel LC-MS/MS method was developed and validated for the quantification of first-line antituberculosis drugs, including pyrazinamide, in human breast milk. nih.gov This method utilized this compound and demonstrated good reproducibility and selectivity. nih.gov The calibration range for pyrazinamide in breast milk was established from 0.150 to 15.0 µg/mL. nih.govresearchgate.net The study found that the average recovery of pyrazinamide from the matrix was high, and the method was not significantly affected by matrix effects. nih.gov This allows for the assessment of infant exposure to the drug through breastfeeding. nih.govnih.gov

Table 1: Examples of Validated LC-MS/MS Assay Parameters for Pyrazinamide using this compound

| Biological Matrix | Calibration Range (µg/mL) | Internal Standard | Key Findings | Reference |

|---|---|---|---|---|

| Human Plasma | 0.5 - 100 | This compound | High accuracy and precision for therapeutic drug monitoring. | asm.org |

| Human Plasma | 1 - 65 | This compound | Suitable for both TDM and pharmacokinetic studies. | researchgate.net |

| Human Breast Milk | 0.150 - 15.0 | This compound | Reproducible and selective method for assessing infant exposure. | nih.govresearchgate.net |

| Human Urine | 0.5 - 100.0 | This compound | Reliable for drug monitoring studies. | mdpi.com |

Applications in Pre-clinical Pharmacokinetic Research (focus on tracer methodology)

This compound is an invaluable tracer in pre-clinical pharmacokinetic studies. biosynth.commedchemexpress.com By administering a dose of the labeled compound, researchers can differentiate between the newly administered drug and any pre-existing, unlabeled drug in the system. This is particularly useful in steady-state pharmacokinetic studies and in investigations of drug-drug interactions.

In a study investigating the pharmacokinetics of pyrazinamide in a rat model of carbon tetrachloride-induced liver injury, while not explicitly stating the use of a labeled tracer, the methodology highlights the importance of accurately measuring pyrazinamide and its primary metabolite, pyrazinoic acid. nih.gov The use of this compound in such a model would allow for precise determination of how liver impairment affects the absorption, distribution, metabolism, and excretion of the drug, by distinguishing the administered dose from any residual drug.

Furthermore, in vitro models, such as the hollow-fiber model of tuberculosis, have been used to study the pharmacokinetics and pharmacodynamics of pyrazinamide. nih.gov In these controlled environments, this compound can be used to precisely track the drug's behavior and its effect on Mycobacterium tuberculosis over time.

Protein and Macromolecular Binding Investigations

Understanding the extent to which a drug binds to proteins and other macromolecules in the body is crucial for predicting its efficacy and distribution. Free, unbound drug is generally considered to be the pharmacologically active form.

Determination of this compound Binding to Plasma Proteins and Other Biological Macromolecules

Studies on the plasma protein binding of pyrazinamide have yielded varying results. Some reports indicate a binding range of 15% to 40%. asm.org However, a more recent study utilizing LC-MS/MS with this compound as an internal standard found much lower binding, ranging from 0% to 7.2%, with half of the patients showing less than 1% binding. asm.org This highlights the importance of using highly sensitive and specific analytical methods for these determinations. The low protein binding suggests that a high fraction of pyrazinamide in the plasma is free and available to distribute into tissues. asm.org

Assessment of Drug Binding to Specific Tissue Components (e.g., caseum in ex vivo tuberculosis lesion models)

The distribution of antituberculosis drugs into the caseous, or cheese-like, necrotic material within tuberculosis lesions is critical for their sterilizing activity. It has been shown that pyrazinamide exhibits minimal binding to caseum. nih.govnih.gov One study reported that the fraction of unbound pyrazinamide in caseum was greater than 99.9%. nih.gov This lack of binding allows pyrazinamide to diffuse readily and extensively into the caseous core of tuberculosis lesions, a key site of persistent mycobacteria. nih.govmdpi.com

This is in stark contrast to highly lipophilic drugs, which bind extensively to the macromolecules within caseum, thereby limiting their penetration into the necrotic center. mdpi.com The ability of pyrazinamide to effectively penetrate caseum is a significant factor in its sterilizing effect and its importance in shortening tuberculosis therapy. mdpi.comasm.org

Table 2: Binding Characteristics of Pyrazinamide

| Biological Component | Binding Percentage | Methodological Insight | Implication | Reference |

|---|---|---|---|---|

| Plasma Proteins | 0 - 7.2% | LC-MS/MS with this compound internal standard | High fraction of free, active drug in circulation. | asm.org |

| Caseum | < 0.1% (i.e., >99.9% unbound) | Caseum binding assay | Excellent penetration into the necrotic core of tuberculosis lesions. | nih.govnih.gov |

Quantification of Unbound Drug Fractions in Research Systems

The concept of the unbound drug fraction is crucial in pharmacology, as only the unbound, or free, drug is typically able to interact with its target and exert a therapeutic effect. acs.orgacs.org Various in vitro methods are employed to determine the extent of drug binding to plasma proteins and other macromolecules. nih.gov Techniques like equilibrium dialysis and ultrafiltration utilize semipermeable membranes to separate unbound drug from that which is bound to proteins. nih.gov

In the context of pyrazinamide research, this compound is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify pyrazinamide concentrations in various biological matrices. asm.orgacs.orgnih.govasm.orglstmed.ac.uk This stable-isotope labeled version of pyrazinamide allows for precise measurement, which is essential for determining the unbound fraction of the drug. asm.orgacs.orgnih.govasm.orglstmed.ac.uk For instance, studies have used this internal standard to measure pyrazinamide levels in plasma, which can then be used in conjunction with techniques like equilibrium dialysis to calculate the percentage of protein-bound versus unbound drug. asm.org Research has shown that pyrazinamide exhibits variable, but generally low, protein binding. asm.orgnih.gov One study reported a median plasma protein binding of 1% (ranging from 0% to 7%), while another noted a range of 15% to 40% in plasma samples. asm.org

Table 1: Reported Plasma Protein Binding of Pyrazinamide

| Study Population | Median Protein Binding (%) | Range (%) |

|---|---|---|

| Patients on first-line anti-TB drugs | 1 | 0 - 7 |

| In vitro plasma samples | Not Applicable | 15 - 40 |

Data sourced from studies utilizing various analytical techniques to determine the extent of pyrazinamide binding to plasma proteins. asm.org

Metabolic Pathway Tracing and Flux Analysis

This compound is instrumental in elucidating the metabolic fate of pyrazinamide, a prodrug that requires conversion to its active form, pyrazinoic acid (POA). nih.govchemsrc.comchemsrc.com

Utilizing this compound for In Vitro and Ex Vivo Metabolic Profiling

In vitro and ex vivo metabolic profiling studies use this compound to trace the conversion of pyrazinamide and identify its metabolites. wuxiapptec.com These studies often involve incubating the labeled compound with liver microsomes or hepatocytes to simulate the metabolic processes that occur in the body. uzh.ch By using a labeled version of the drug, researchers can distinguish between the parent compound and its metabolites with high specificity during analysis, typically by mass spectrometry. uzh.ch This allows for a detailed understanding of the metabolic pathways and the enzymes involved.

Tracing Carbon and Nitrogen Flow through Microbial and Host Metabolic Networks

Stable isotopes like ¹³C and ¹⁵N, present in compounds like this compound, are invaluable for metabolic flux analysis (MFA). plos.orgmdpi.combiorxiv.org MFA is a powerful technique used to quantify the rates of metabolic reactions within a cell. mdpi.comresearchgate.net By introducing a labeled substrate into a biological system, researchers can track the incorporation of the isotope into various metabolites. plos.orgbiorxiv.org The pattern of isotope labeling in these downstream molecules provides a detailed map of the active metabolic pathways and the flow of atoms through the network. plos.orgmdpi.com While direct studies tracing the carbon and nitrogen from this compound through extensive metabolic networks are not widely published, the principles of MFA are well-established. plos.orgmdpi.combiorxiv.org Such studies would allow for a quantitative understanding of how pyrazinamide and its metabolites are processed and integrated into both microbial and host metabolic systems.

Analysis of Drug Accumulation and Distribution in Specific Cellular or Subcellular Compartments

Understanding where a drug accumulates within tissues and cells is critical to understanding its efficacy and potential toxicity. Isotopically labeled compounds like this compound, in conjunction with advanced imaging techniques, can reveal the subcellular distribution of a drug. ucl.ac.uk For example, ion microscopy can be used to detect the ¹⁵N isotope from labeled pyrazinamide, providing a map of its location within infected macrophages. ucl.ac.uk Such studies have shown that the active metabolite, pyrazinoic acid, accumulates in the acidic environments of phagolysosomes within these immune cells. ucl.ac.ukmedchemexpress.com Research using labeled pyrazinamide in animal models has also been used to determine its distribution in various tissues, including the lungs and brain. acs.orgnih.gov

Table 2: Research Findings on Pyrazinamide Distribution

| Research Model | Key Finding | Citation |

|---|---|---|

| Mtb-infected human macrophages | Ion microscopy revealed the subcellular location of the ¹⁵N isotope from labeled pyrazinamide. | ucl.ac.uk |

| Baboons | Positron Emission Tomography (PET) with [¹¹C]PZA was used to determine the drug's distribution in tissues, including the brain. | nih.gov |

| C3HeB/FeJ and BALB/c mice | LC-MS/MS with this compound as an internal standard was used to measure drug concentrations in plasma and lung lesions. | acs.org |

This table summarizes key findings from studies investigating the distribution of pyrazinamide in different biological systems.

Computational Chemistry and Molecular Modeling for Pyrazinamide 15n,d3 Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Isotopic Effects

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure of molecules, which dictates their reactivity and properties. toronto.eduepfl.ch These methods solve the Schrödinger equation to determine the distribution of electrons and the energy of a chemical system. epfl.ch For Pyrazinamide-15N,d3, QM calculations can elucidate how the substitution of ¹⁴N with ¹⁵N and ¹H with deuterium (B1214612) (d) affects the molecule's electronic and vibrational properties.

Detailed research findings indicate that QM methods, particularly Density Functional Theory (DFT), are widely used to investigate molecular structure and electronic properties. researchgate.net The primary influence of isotopic substitution with deuterium and ¹⁵N is on the vibrational frequencies of the bonds involved (C-D and C-¹⁵N). This change in vibrational energy, specifically the zero-point energy (ZPE), is the basis of the kinetic isotope effect (KIE), which is a change in reaction rate upon isotopic substitution. wikipedia.org QM calculations can predict the magnitude of the KIE, offering insights into reaction mechanisms. wikipedia.org For pyrazinamide (B1679903), which is a prodrug activated by the enzyme pyrazinamidase (PZase), understanding the KIE can help clarify the rate-limiting steps in its conversion to the active form, pyrazinoic acid (POA). rsc.orgplos.org Studies on similar enzymatic systems have used QM calculations to investigate the effects of metal cofactors and their binding on the catalytic reaction, which could be extended to understand the activation of labeled pyrazinamide. researchgate.net

Table 1: Comparison of Quantum Mechanical Methods for Electronic Structure Calculations

| Method | Description | Typical Application for this compound |

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It does not fully account for electron correlation. | Baseline geometry optimization and electronic property calculation. |

| Density Functional Theory (DFT) | A method that calculates the electronic structure based on the electron density rather than the wavefunction. Various functionals (e.g., B3LYP, wB97XD) are available. researchgate.net | Calculation of optimized geometry, vibrational frequencies (for KIE prediction), and electronic properties like HOMO-LUMO energy gaps. researchgate.net |

| Møller–Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that incorporates electron correlation through perturbation theory. It is more computationally intensive than DFT. chemrxiv.org | High-accuracy energy calculations and investigation of intermolecular interactions. |

| Coupled Cluster (CC) | A highly accurate but computationally expensive method considered the "gold standard" for calculating electronic structure. chemrxiv.org | Benchmarking results from less expensive methods like DFT for accuracy. |

This table provides a summary of common QM methods and their applicability to studying labeled compounds like this compound. Data synthesized from general knowledge of computational chemistry methods. researchgate.netchemrxiv.org

Molecular Dynamics (MD) Simulations of Labeled Pyrazinamide and Its Interactions with Biological Ligands

Molecular dynamics (MD) simulations provide a computational "microscope" to observe the movement and interactions of atoms and molecules over time. nih.gov These simulations are crucial for understanding the dynamic behavior of a drug when it interacts with its biological target, such as a protein. nih.gov For this compound, MD simulations can model its interaction with the bacterial enzyme pyrazinamidase (PZase), which is responsible for activating the drug. rsc.orgtandfonline.com

Research has extensively used MD simulations to study how mutations in the pncA gene, which encodes PZase, lead to pyrazinamide resistance. rsc.orgtandfonline.comtandfonline.com These simulations compare the wild-type (WT) enzyme with mutant versions, analyzing changes in structural stability, flexibility (measured by Root Mean Square Deviation, RMSD, and Root Mean Square Fluctuation, RMSF), and the volume of the binding pocket. rsc.orgtandfonline.com For instance, simulations have shown that certain mutations can cause significant structural changes that likely impair the enzyme's ability to convert pyrazinamide to its active form. tandfonline.comtandfonline.com

While these simulations are typically performed with unlabeled pyrazinamide, the results are directly relevant to the labeled form. The isotopic substitution in this compound does not significantly alter the classical forces and interactions (like van der Waals or electrostatic forces) that govern the MD simulation. researchgate.net Therefore, the predicted binding and dynamic behavior are expected to be nearly identical to the unlabeled compound. The primary role of this compound in this context is as an internal standard in pharmacokinetic (PK) studies that measure drug concentrations in plasma and tissues, providing crucial experimental data to validate and refine computational PK models. nih.gov

Table 2: Key Findings from MD Simulations of Pyrazinamide with Pyrazinamidase (PZase)

| Study Focus | Key Parameters Analyzed | Findings | Reference |

| Effect of pncA Mutations | RMSD, RMSF, Binding Pocket Volume, Total Energy | Mutations linked to resistance resulted in higher structural deviation and fluctuation compared to the wild-type enzyme. | tandfonline.com |

| Role of Graphene Carrier | RMSD, Ligand-Receptor Interaction | Functionalizing pyrazinamide on a graphene carrier was predicted to reduce movement around the binding pocket, improving target specificity. | researchgate.net |

| Ligand Binding Pathway | Potential of Mean Force (PMF), Interaction Energies | Identified an optimal binding/unbinding pathway for ligands in PZase and key amino acid residues that dominate the interaction. | plos.orgnih.gov |

| Mechanism of Resistance | Coordination of Fe²⁺ ion, Binding Affinity | Specific mutations (e.g., His82Arg, Thr87Met) were shown to disrupt the coordination of the essential Fe²⁺ cofactor, leading to unstable drug binding. | tandfonline.com |

This table summarizes findings from various MD simulation studies on the interaction between pyrazinamide and its target enzyme. These insights are applicable to understanding the behavior of this compound in the same biological system.

Docking Studies to Predict Binding Modes of this compound to Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a drug) to a second (a receptor, such as a protein). asiapharmaceutics.info It is a cornerstone of structure-based drug design. For this compound, docking studies can predict how it fits into the active site of its target proteins, primarily PZase, but also other potential targets like PanD (aspartate decarboxylase) and RpsA (ribosomal protein S1). upm.edu.phjapsonline.comresearchgate.net

Docking simulations calculate a "docking score," typically representing the binding free energy in kcal/mol, where a more negative value indicates a stronger predicted interaction. japsonline.comsemanticscholar.org Numerous studies have used docking to compare the binding of pyrazinamide and its various synthetic analogs to target proteins. japsonline.comsemanticscholar.orgnih.gov These studies identify key amino acid residues that form hydrogen bonds or other interactions with the drug, helping to explain its mechanism of action and how mutations might confer resistance. upm.edu.phresearchgate.net For example, docking of pyrazinamide into PZase has shown interactions with residues such as D8, D49, and C138. upm.edu.ph

From a computational docking perspective, there is virtually no difference between pyrazinamide and this compound. The algorithms used for docking are based on the molecule's three-dimensional shape, charge distribution, and potential for forming non-covalent bonds. The slight increase in mass from isotopic substitution does not affect these parameters. Therefore, the predicted binding modes and docking scores for this compound would be identical to those calculated for unlabeled pyrazinamide.

Table 3: Predicted Binding Energies of Pyrazinamide and Analogs to Target Proteins

| Compound/Analog | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

| Pyrazinamide | MtbPanD | -5.21 | japsonline.comsemanticscholar.org |

| Pyrazinamide Analog 5d | MtbPanD | -6.36 | japsonline.comsemanticscholar.org |

| Pyrazinamide Analog 5g | MtbPanD | -5.91 | japsonline.comsemanticscholar.org |

| Pyrazinamide | Wild-Type PZase | -9.8 | nih.gov |

| Pyrazinamide | Mutant PZase (G97D) | -6.6 | nih.gov |

| N-(cyclohexylmethyl)pyrazine-2-carboxamide | Not Specified | -7.65 | researchgate.net |

| N-(4-cyclooctyl)pyrazine-2-carboxamide | Not Specified | -7.37 | researchgate.net |

This table presents data from various molecular docking studies, showing the predicted binding energies for pyrazinamide and several of its analogs against different biological targets. A more negative energy suggests a more favorable binding interaction.

Quantitative Structure-Activity Relationship (QSAR) Analysis Incorporating Isotopic Substitution Data

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, untested compounds. rsc.org

QSAR studies on pyrazinamide and its analogs have been performed to develop more potent antitubercular agents. rsc.orgebi.ac.uk These models use various descriptors, such as electronic, steric, and hydrophobic properties, to build a mathematical equation that correlates these features with the observed biological activity (e.g., Minimum Inhibitory Concentration, MIC). rsc.org

The incorporation of isotopic substitution data can significantly enhance QSAR models. The kinetic isotope effect (KIE), as discussed in section 6.1, is a direct measure of how isotopic substitution at a particular position affects the reaction rate. wikipedia.org By using the experimentally determined or QM-calculated KIE as a descriptor in a QSAR model, researchers can gain a deeper understanding of the drug's mechanism of action. If the KIE value is a significant variable in the final QSAR equation, it provides strong evidence that the bond being isotopically substituted is involved in the rate-determining step of the drug's biological activity. For this compound, incorporating its KIE data into a QSAR study of pyrazinamide analogs could help confirm the importance of the amide group's cleavage in the drug's activation by PZase.

Table 4: Hypothetical QSAR Model Incorporating Isotopic Data

| Model Component | Description | Example for this compound |

| Dependent Variable | The biological activity being measured. | Log(1/MIC) against M. tuberculosis. |

| Independent Variables (Descriptors) | Molecular properties used to predict activity. | Electronic: Dipole Moment, Partial Atomic Charges. Steric: Molecular Weight, Molar Refractivity. Hydrophobic: LogP (partition coefficient). Isotopic: Kinetic Isotope Effect (KIE) value for C-¹⁵N bond cleavage. |

| Statistical Method | The mathematical technique used to build the model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. |

| Model Equation (Example) | A simplified representation of the relationship. | Log(1/MIC) = c₀ + c₁(LogP) + c₂(Dipole) - c₃(KIE) |

| Validation | Methods to test the model's predictive power. | Internal validation (leave-one-out cross-validation) and external validation (using a test set of molecules not included in model training). |

This table outlines the components of a QSAR analysis, illustrating how data from an isotopically substituted compound like this compound could be integrated as a mechanistic descriptor.

Future Research Directions and Translational Perspectives

Development of Novel Isotopic Labeling Strategies for Pyrazinamide (B1679903) Analogues

The development of novel isotopic labeling strategies for pyrazinamide analogues is a burgeoning area of research. Stable isotope labeling, such as the incorporation of deuterium (B1214612) and ¹⁵N in Pyrazinamide-15N,d3, offers a powerful method for tracing the metabolic fate of these drugs. medchemexpress.com Future research will likely focus on creating a wider array of labeled analogues to investigate structure-activity relationships. For instance, synthesizing analogues with labels at different positions could elucidate which parts of the molecule are most susceptible to metabolic changes. This approach has been used to study other antitubercular agents, providing a precedent for its application to pyrazinamide. nih.govacs.org

These novel labeled compounds will be instrumental in preclinical and clinical pharmacokinetic and pharmacodynamic (PK/PD) studies. acs.orgasm.org By using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can accurately quantify the parent drug and its metabolites in various biological samples. asm.orgasm.org This information is vital for optimizing dosing regimens and improving therapeutic outcomes.

Integration of this compound with Advanced Imaging Techniques for Spatial Distribution Analysis

A significant frontier in TB research is understanding how drugs distribute within the complex and heterogeneous environment of lung lesions. acs.org Integrating this compound with advanced imaging techniques like mass spectrometry imaging (MSI) allows for the direct visualization of the drug and its active form, pyrazinoic acid (POA), within these lesions. nih.govtmc.edu This provides unprecedented spatial information that traditional homogenization techniques lack. acs.org

Future studies will likely leverage these imaging capabilities to:

Map the distribution of pyrazinamide and its metabolites in different types of TB granulomas. nih.gov

Correlate drug concentration with bacterial location and activity.

Understand how the acidic microenvironment of lesions affects drug activation and retention. asm.org

This spatial analysis is crucial for understanding why drugs like pyrazinamide may be effective in some lesions but not others, a key factor in treatment failure and relapse. acs.orgasm.org

Application of Labeled Compounds in Systems Biology Approaches to Elucidate Drug Resistance Mechanisms

The rise of drug-resistant TB necessitates a deeper understanding of the mechanisms by which Mycobacterium tuberculosis evades treatment. biorxiv.orgdovepress.com this compound can be a valuable tool in systems biology approaches aimed at unraveling these complex resistance pathways.

By tracing the labeled compound, researchers can investigate:

Mutations in the pncA gene, which encodes the enzyme responsible for converting pyrazinamide to its active form, POA. biorxiv.orgdovepress.com

Efflux pump activity that may expel the drug from the bacterial cell. nih.gov

Alterations in metabolic pathways that compensate for the drug's effects. biorxiv.org

These studies, combining genomics, proteomics, and metabolomics with labeled compound tracing, will provide a holistic view of pyrazinamide resistance and potentially identify new targets for intervention.

Exploration of this compound in Mechanism-Based Drug Design and Optimization